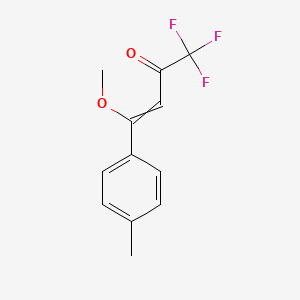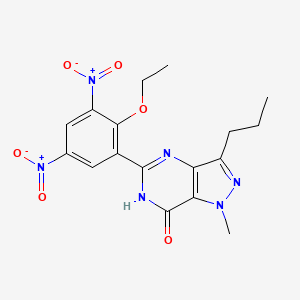
Carvedilol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carvedilol is a nonselective β-adrenergic blocking agent with α1-blocking activity . It is used alone or together with other medicines to treat high blood pressure (hypertension) . High blood pressure adds to the workload of the heart and arteries . If it continues for a long time, the heart and arteries may not function properly .
Synthesis Analysis
Carvedilol is a poorly water-soluble drug employed to treat chronic heart failure . In a study, new carvedilol-etched halloysite nanotubes (HNTs) composites were synthesized to enhance solubility and dissolution rate . The simple and feasible impregnation method was used for carvedilol loading (30–37% weight) .Molecular Structure Analysis
The molecular formula of Carvedilol is C24H26N2O4 . The average mass is 406.474 Da and the monoisotopic mass is 406.189270 Da .Chemical Reactions Analysis
Carvedilol has low chemical reactivity . All the evidence together attests to the low chemical reactivity of CARVE and provides useful information for the development of new pharmaceutical formulations containing CARVE .Applications De Recherche Scientifique
Photopharmacology and Light-Dependent Effects
Summary: Carvedilol-d5 has been developed as a caged antagonist for visible-light photopharmacology of beta-adrenoceptors in native tissues . This novel tool allows researchers to control adrenoceptor activity with high spatial and temporal precision.
Details:Pharmacokinetic Studies
Summary: Carvedilol-d5 has been analyzed alongside other drugs (carvedilol, enalaprilat, and perindoprilat) in human plasma for pharmacokinetic studies .
Details:Transdermal Delivery via Ethosomes
Summary: Researchers optimized carvedilol-loaded ethosomes for transdermal delivery using central composite design .
Details:Mécanisme D'action
Target of Action
Carvedilol is a non-selective beta-adrenergic antagonist (β-blocker) with selective alpha-1 adrenergic blocking activity . It primarily targets β1, β2, and α1 adrenoceptors . The β1 and β2 adrenoceptors are predominantly found in the heart, while α1 adrenoceptors are located in the vasculature .
Mode of Action
Carvedilol acts as an inverse agonist at the β1 and β2 adrenoceptors, and blocks α1 adrenoceptors in the vasculature, causing vasodilation . In the heart, it is relatively β1 adrenoceptor-specific . By blocking almost all adrenoceptors in the body (with the exception of α2 adrenoceptors), carvedilol can counter the deleterious effects of the sympathetic hyperstimulation that accompanies and aggravates chronic heart failure .
Biochemical Pathways
Carvedilol’s action on β2 adrenoceptors involves G proteins driving all detectable carvedilol signaling through β2 adrenoceptors . This mechanism is proposed to explain the survival benefits of carvedilol .
Result of Action
The molecular and cellular effects of carvedilol’s action include slowing the heart rate and reducing blood pressure . It also provides remarkable cardiovascular protection through its antiproliferative atherogenic, anti-ischemic, antihypertrophic, and antiarrhythmic actions . These actions are a consequence of its potent antioxidant effects, amelioration of glucose lipid metabolism, modulation of neurohumoral factors, and modulation of cardiac electrophysiologic properties .
Action Environment
The efficacy of carvedilol can be influenced by various environmental factors. For instance, carvedilol is more effective in reducing portal pressure compared to nadolol or propranolol . Its use has expanded to reduce the risk of hepatic decompensation among patients with clinically significant portal hypertension, which can be identified non-invasively using liver stiffness and platelet count
Safety and Hazards
Orientations Futures
Carvedilol is a first-choice option for people with heart failure . Central composite design can be used for successful optimization of carvedilol-loaded ethosomes formulation, which can serve as the promising transdermal delivery system for carvedilol . Moreover, the carvedilol-loaded ethosomal gel can extend the anti-hypertensive effect of carvedilol for a longer time, as compared to free carvedilol, suggesting its therapeutic potential in future clinics .
Propriétés
IUPAC Name |
1-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i15D2,16D2,17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHNVEJMJSYVRP-IZIHCQFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670075 |
Source


|
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}(~2~H_5_)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
929106-58-1 |
Source


|
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}(~2~H_5_)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Zirconium, [dioctyldiphosphonato(2-)-kappaO,kappaO']bis(1-octanolato)-](/img/structure/B582714.png)
![2-[(1Z)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B582718.png)
